N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide is a synthetic organic compound featuring a hybrid heterocyclic architecture. Its structure comprises:
- 3,5-dimethylpyrazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5, known for its role in coordination chemistry and hydrogen-bonding interactions .
- Thiophen-2-yl ethyl group: A sulfur-containing heterocycle (thiophene) linked to an ethyl chain, which enhances lipophilicity and may influence pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-18(17-9-6-5-7-10-17)21(25)22-14-19(20-11-8-12-26-20)24-16(3)13-15(2)23-24/h5-13,18-19H,4,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMRJZXKPASMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.
Thiophene Substitution: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the coupled intermediate with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group of the amide using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the reduction of the amide carbonyl group.
Substitution: Various substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Research indicates that N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide exhibits a range of biological activities:
Enzyme Inhibition
- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer and diabetes.
Receptor Modulation
- It can bind to various receptors, modulating their activity and influencing physiological responses, which is critical in drug design for conditions like hypertension and depression.
Antimicrobial Properties
- Some studies have demonstrated that pyrazole derivatives possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrazole derivatives. Researchers found that compounds with structural similarities to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 2: Antimicrobial Effects
In a recent investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives. The findings indicated that compounds featuring thiophene rings demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Data Table: Biological Activities
Mechanism of Action
The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π stacking interactions, while the thiophene ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Moieties
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
Functional Group Contributions
- Amide vs. Sulfonamide : The target’s phenylbutanamide differs from the sulfonamide group in . Sulfonamides typically enhance aqueous solubility, whereas aromatic amides (like phenylbutanamide) may prioritize lipophilicity for membrane penetration.
- Bromothiophene vs. The target’s unsubstituted thiophene may favor simpler synthetic routes or reduced toxicity .
Pharmacological and Physicochemical Implications
- Antibacterial Potential: Quinolone derivatives in demonstrate that thiophene-containing analogs exhibit broad-spectrum activity. The target’s pyrazole-thiophene combination could synergize for similar applications, though empirical validation is needed.
- Metabolic Stability : Thiophene rings (as in ) resist oxidative metabolism better than furans or pyrroles, suggesting the target compound may have favorable pharmacokinetics.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound can be represented by the following molecular formula:
It features a pyrazole ring , which is known for its wide range of biological activities, and a thiophene ring , contributing to its pharmacological potential.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular responses.
- Antioxidant Activity : The presence of heterocycles suggests potential antioxidant properties.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro and in vivo models ( ).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. For example, compounds tested against various bacterial strains like E. coli and Bacillus subtilis have shown significant inhibition at low concentrations ( ).
Analgesic Effects
Research indicates that the compound exhibits analgesic properties comparable to established analgesics like ibuprofen. The hot plate test and acetic acid-induced writhing test have been used to evaluate these effects ( ).
Case Studies
-
Study on Anti-inflammatory Effects : A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain modifications in the structure significantly enhanced efficacy ( ).
- Findings : Compounds with specific substitutions on the pyrazole ring exhibited up to 78% reduction in edema compared to controls.
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Antimicrobial Evaluation : Another study focused on the antimicrobial potential of pyrazole-containing compounds against Mycobacterium tuberculosis and various bacterial strains ( ).
- Results : The tested compounds showed varying degrees of activity, with some achieving inhibition rates comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
